![molecular formula C7H4ClN3O B7885298 6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7885298.png)
6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
sodium nitrite . Sodium nitrite is an inorganic compound with the chemical formula NaNO₂. It is a yellowish crystalline powder that is highly soluble in water. Sodium nitrite is widely used in various industrial applications, including as a food preservative, in the production of dyes, and in the pharmaceutical industry .
准备方法
Synthetic Routes and Reaction Conditions
Sodium nitrite can be synthesized through several methods. One common method involves the reduction of sodium nitrate (NaNO₃) with a reducing agent such as lead or iron. The reaction is typically carried out in an aqueous solution at elevated temperatures. The overall reaction can be represented as:
NaNO3+Pb→NaNO2+PbO
Another method involves the absorption of nitrogen oxides (NO and NO₂) in an alkaline solution of sodium hydroxide (NaOH). The reaction proceeds as follows:
2NO2+NaOH→NaNO2+H2O
Industrial Production Methods
In industrial settings, sodium nitrite is typically produced by the reduction of sodium nitrate using iron filings or other reducing agents. The process is carried out in large reactors under controlled conditions to ensure high yield and purity. The resulting sodium nitrite is then purified and crystallized for use in various applications .
化学反应分析
Types of Reactions
Sodium nitrite undergoes several types of chemical reactions, including:
Oxidation: Sodium nitrite can be oxidized to sodium nitrate (NaNO₃) in the presence of strong oxidizing agents.
Reduction: Sodium nitrite can be reduced to nitrogen gas (N₂) and sodium hydroxide (NaOH) in the presence of reducing agents.
Substitution: Sodium nitrite can react with various organic compounds to form nitroso compounds.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as iron filings or zinc dust are used under acidic conditions.
Substitution: Organic compounds such as amines or phenols can react with sodium nitrite in the presence of acids to form nitroso compounds.
Major Products Formed
Oxidation: Sodium nitrate (NaNO₃)
Reduction: Nitrogen gas (N₂) and sodium hydroxide (NaOH)
Substitution: Nitroso compounds
科学研究应用
Sodium nitrite has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions, including diazotization and nitrosation reactions.
Biology: Used in the study of nitric oxide (NO) and its role in biological systems.
Medicine: Used as a vasodilator and in the treatment of cyanide poisoning.
Industry: Used as a corrosion inhibitor, food preservative, and in the production of dyes and pigments.
作用机制
Sodium nitrite exerts its effects through the release of nitric oxide (NO), a potent vasodilator. Nitric oxide is produced from sodium nitrite through a series of chemical reactions, including the reduction of nitrite to nitric oxide. Nitric oxide then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP causes relaxation of smooth muscle cells, resulting in vasodilation and increased blood flow .
相似化合物的比较
Sodium nitrite is similar to other nitrite compounds, such as potassium nitrite (KNO₂) and calcium nitrite (Ca(NO₂)₂). sodium nitrite is unique in its widespread use and versatility. It is more soluble in water compared to potassium nitrite and has a lower toxicity compared to calcium nitrite. These properties make sodium nitrite a preferred choice in various applications .
List of Similar Compounds
- Potassium nitrite (KNO₂)
- Calcium nitrite (Ca(NO₂)₂)
- Ammonium nitrite (NH₄NO₂)
属性
IUPAC Name |
6-chloro-1H-pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-1-4-5(2-9-6)10-3-11-7(4)12/h1-3H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPUOYYUBFLNML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CN=C1Cl)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B7885223.png)
![tert-butyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B7885229.png)
![ethyl 4-oxo-5-propan-2-yl-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B7885234.png)
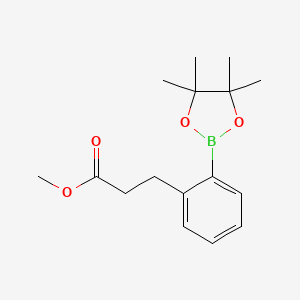
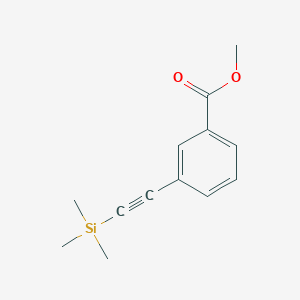

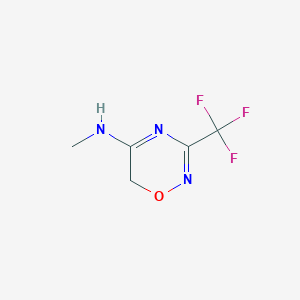
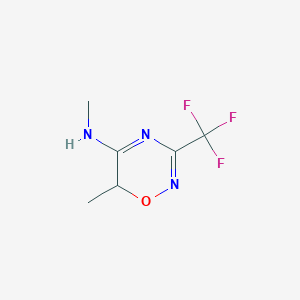
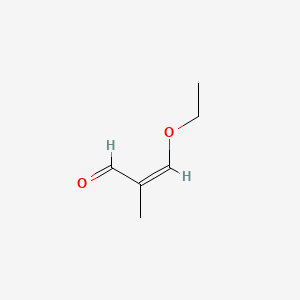
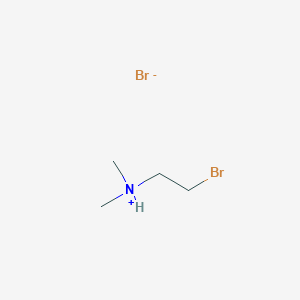
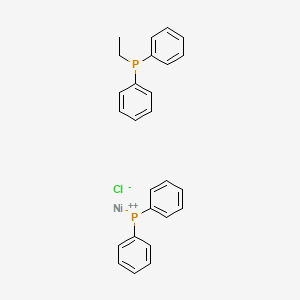
![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B7885301.png)
![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride](/img/structure/B7885318.png)

